molecular formula C12H18O3 B1582813 1-(Diethoxymethyl)-4-methoxybenzene CAS No. 2403-58-9

1-(Diethoxymethyl)-4-methoxybenzene

Cat. No.: B1582813
CAS No.: 2403-58-9
M. Wt: 210.27 g/mol
InChI Key: FTTLMNXOYOVHAG-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-4-methoxybenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS with methoxybenzene as the starting material. The diethoxymethyl group can be introduced using reagents like diethoxymethane in the presence of a strong acid catalyst.

  • Nucleophilic Substitution: Starting from a halogenated benzene derivative, nucleophilic substitution can be employed to introduce the methoxy and diethoxymethyl groups sequentially.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-4-methoxybenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

  • Substitution: Strong acids or bases, depending on the type of substitution reaction.

Major Products Formed:

  • Oxidation: 4-Methoxybenzoic acid, 4-Methoxybenzaldehyde.

  • Reduction: 4-Methoxybenzyl alcohol.

  • Substitution: Various halogenated derivatives, nitro compounds, etc.

Scientific Research Applications

1-(Diethoxymethyl)-4-methoxybenzene finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(Diethoxymethyl)-4-methoxybenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(Diethoxymethyl)-4-methoxybenzene is similar to other benzene derivatives with different substituents. Some similar compounds include:

  • 1-(Diethoxymethyl)imidazole: Used in organic synthesis and pharmaceuticals.

  • Diethoxymethyl acetate: Employed in chemical synthesis and as a reagent.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity compared to other benzene derivatives.

Properties

IUPAC Name

1-(diethoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-6-8-11(13-3)9-7-10/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTLMNXOYOVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051896
Record name p-(Diethoxymethyl)anisole
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2403-58-9
Record name 4-Methoxybenzaldehyde diethyl acetal
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Record name 1-(Diethoxymethyl)-4-methoxybenzene
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Record name 1-(Diethoxymethyl)-4-methoxybenzene
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Record name Benzene, 1-(diethoxymethyl)-4-methoxy-
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Record name p-(Diethoxymethyl)anisole
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Record name 1-(DIETHOXYMETHYL)-4-METHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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